N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine
Description
N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine is a piperidin-4-amine derivative featuring two distinct substituents: a cyclopropylmethyl group and a 4-methylbenzyl group attached to the amine nitrogen. The piperidine core is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-14-2-4-15(5-3-14)12-19(13-16-6-7-16)17-8-10-18-11-9-17/h2-5,16-18H,6-13H2,1H3 |
InChI Key |
CWOJJZGGEGKLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CC2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Substituents: The cyclopropylmethyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, and may involve advanced techniques such as catalytic hydrogenation and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic applications, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Piperidin-4-amine Derivatives
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
*XLogP3 values estimated based on structural similarity to reported analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclopropylmethyl group in the target compound likely increases lipophilicity (predicted XLogP3 ~2.5) compared to the acetylated analog (XLogP3 1.3) .
- The 4-methylbenzyl group contributes to higher XLogP3 than the 4-methoxybenzyl analog, where the methoxy group reduces logP .
Synthetic Routes :
- Reductive amination is a common method for synthesizing piperidin-4-amine derivatives. For example, Compound 5 () and 7b () were synthesized using Na(CH3COO)3BH or NaBH(OAc)3, with yields up to 77% .
- The target compound could hypothetically be synthesized via similar reductive amination between 4-methylbenzaldehyde and cyclopropylmethylamine.
Biological Implications: Antibacterial Activity: Compound 5 () targets bacterial Type II topoisomerases, suggesting that the ethyl-naphthyridine substituent is critical for this activity. Replacing this group with cyclopropylmethyl may alter target specificity .
Comparative Analysis of Substituent Groups
Cyclopropylmethyl vs. Other Alkyl/Aryl Groups:
- Cyclopropylmethyl vs. Ethyl-Naphthyridine (Compound 5) :
- Cyclopropylmethyl vs. Cyclopropylmethyl’s three-membered ring may offer a balance between bulk and rigidity .
4-Methylbenzyl vs. Halogenated Benzyl ():
- The 4-methylbenzyl group in the target compound is less electronegative than the 4-chlorobenzyl group in . Chlorine’s electron-withdrawing effects can improve binding affinity in certain targets (e.g., kinase inhibitors), whereas methyl groups may favor hydrophobic interactions .
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